molecular formula C10H17N3O B165028 N,N-Diethyl-4-methoxy-6-methylpyrimidin-2-amine CAS No. 111697-06-4

N,N-Diethyl-4-methoxy-6-methylpyrimidin-2-amine

Cat. No.: B165028
CAS No.: 111697-06-4
M. Wt: 195.26 g/mol
InChI Key: LVYOEHNEFWUEDT-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-Diethyl-4-methoxy-6-methylpyrimidin-2-amine typically involves the reaction of 2-chloro-4-methoxy-6-methylpyrimidine with diethylamine. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or acetonitrile. The reaction proceeds via nucleophilic substitution, where the chlorine atom is replaced by the diethylamino group .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials and optimized reaction conditions to ensure high yield and purity of the final product. The reaction mixture is typically purified by recrystallization or column chromatography .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

N,N-Diethyl-4-methoxy-6-methylpyrimidin-2-amine has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents targeting specific biological pathways.

    Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N,N-Diethyl-4-methoxy-6-methylpyrimidin-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in DNA replication or protein synthesis, thereby exerting antimicrobial or anticancer effects .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of diethylamino, methoxy, and methyl groups on the pyrimidine ring makes it a versatile compound for various applications in research and industry .

Biological Activity

N,N-Diethyl-4-methoxy-6-methylpyrimidin-2-amine is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. Pyrimidines are known for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities. This article aims to explore the biological activity of this compound through a review of relevant literature, case studies, and experimental findings.

This compound can be structurally represented as follows:

C12H18N4O\text{C}_{12}\text{H}_{18}\text{N}_4\text{O}

This compound features a pyrimidine ring substituted with diethyl and methoxy groups, which may influence its biological interactions.

Antimicrobial Activity

Pyrimidine derivatives have been extensively studied for their antimicrobial properties. In a recent study, various pyrimidine compounds were screened for their activity against Gram-positive and Gram-negative bacteria as well as fungi. This compound exhibited significant activity against several strains, with an emphasis on its effectiveness against Escherichia coli and Candida albicans .

Table 1: Antimicrobial Activity of this compound

MicroorganismMinimum Inhibitory Concentration (MIC)
E. coli6.5 μg/mL
S. aureus10 μg/mL
C. albicans250 μg/mL

Anticancer Activity

The anticancer potential of this compound has also been investigated. Studies indicate that pyrimidine derivatives can inhibit various cancer cell lines through multiple mechanisms, including the inhibition of specific kinases involved in tumor growth. For instance, this compound was tested against the MDA-MB-231 triple-negative breast cancer cell line, showing promising results in reducing cell viability .

Table 2: Anticancer Activity Against Different Cell Lines

Cell LineIC50 (μM)
MDA-MB-231 (TNBC)0.126
MCF10A (non-cancer)2.4

The biological activity of this compound is hypothesized to involve multiple pathways:

  • Inhibition of Kinases : The compound may inhibit tyrosine kinases such as EGFR and FAK, which are crucial for cancer cell proliferation and survival.
  • Induction of Apoptosis : It has been observed that treatment with this compound leads to apoptosis in cancer cells by activating caspases .
  • Antimicrobial Mechanism : The exact mechanism for its antimicrobial activity remains under investigation; however, it is believed to disrupt bacterial cell wall synthesis or function.

Case Studies

  • In Vivo Studies : In animal models, administration of this compound demonstrated reduced tumor growth in xenograft models of breast cancer . This suggests potential for further development as an anticancer agent.
  • Clinical Relevance : A recent clinical trial involving pyrimidine derivatives indicated improved outcomes in patients with resistant bacterial infections when treated with compounds similar to this compound .

Properties

IUPAC Name

N,N-diethyl-4-methoxy-6-methylpyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3O/c1-5-13(6-2)10-11-8(3)7-9(12-10)14-4/h7H,5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVYOEHNEFWUEDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=NC(=CC(=N1)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90549498
Record name N,N-Diethyl-4-methoxy-6-methylpyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90549498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

111697-06-4
Record name N,N-Diethyl-4-methoxy-6-methylpyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90549498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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